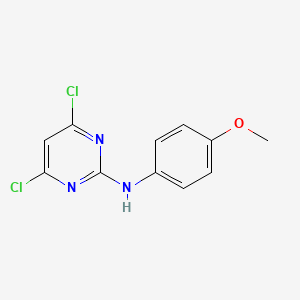

4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

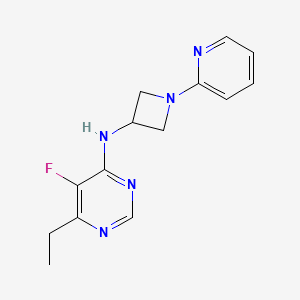

“4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine” is a derivative of 4,6-diarylpyrimidin-2-amine . It is a compound that has been used in the synthesis of various derivatives for the inhibition of Aurora kinase A .

Synthesis Analysis

The synthesis of 4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine and its derivatives involves various methods. One such method involves the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination .Scientific Research Applications

Synthesis and Pharmacological Screening

4,6-Dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine has been synthesized and screened for pharmacological activities. In one study, compounds including 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-amine showed significant anti-inflammatory activity, highlighting its potential in medicinal chemistry (Kumar, Drabu, & Shalini, 2017).

Chemical Reactivity and Biological Evaluation

This compound is also a building block for constructing a variety of nitrogen heterocyclic compounds like pyrazoles, pyrimidines, and diazepines. Its chemical behavior has been studied extensively, including its reaction with primary and heterocyclic amines, proving its versatility in synthetic chemistry (Farouk, Ibrahim, & El-Gohary, 2021).

Corrosion Mitigation in Petroleum Industry

In the field of materials science, derivatives of this compound, like MPA [4,6-bis(4-methoxyphenyl) pyrimidin-2-amine], have demonstrated remarkable corrosion inhibition capabilities for steel used in oil wells and tubing. This application is significant for the petroleum industry, offering a method to protect infrastructure (Sarkar et al., 2020).

Antifungal Applications

Another important application is in the field of antifungal agents. Specific derivatives of 4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine have been synthesized and tested for their antifungal effects against fungi like Aspergillus terreus and Aspergillus niger, showing promising results (Jafar et al., 2017).

Antitumor Activity

The synthesis of new compounds from this pyrimidine derivative has been studied for antitumor properties. Such research indicates its potential in developing novel anticancer drugs (Grigoryan et al., 2008).

Potential in Antiangiogenic Therapies

Derivatives of this compound have been studied for their antiangiogenic effects, a crucial aspect in cancer therapy. Theoretical studies suggest that certain derivatives can bind effectively to VEGFR-2 kinase, an important target in antiangiogenic therapies (Jafar & Hussein, 2021).

Dendrimer Synthesis

In polymer science, this compound has been used as a building block for the synthesis of dendrimers. These dendrimers are candidates for applications requiring rigid structures and resistance to applied conditions, illustrating its utility in materials science (Maes, Amabilino, & Dehaen, 2003).

Future Directions

The future directions for the research and development of 4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine and its derivatives could involve further exploration of their anticancer properties, development of more efficient synthesis methods, and detailed study of their physical and chemical properties. The structure-activity relationship calculations could also be further explored to increase the activity of these compounds .

properties

IUPAC Name |

4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O/c1-17-8-4-2-7(3-5-8)14-11-15-9(12)6-10(13)16-11/h2-6H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECXBVRBVFBWOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=CC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxybenzyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2745385.png)

![7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hcl](/img/structure/B2745386.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2745391.png)

![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2745393.png)

![4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid](/img/structure/B2745400.png)

![2-methyl-1-{1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2745405.png)